An In-depth Technical Guide to Ethyl 4-(methylsulfonyl)benzoate (CAS: 6274-54-0)
An In-depth Technical Guide to Ethyl 4-(methylsulfonyl)benzoate (CAS: 6274-54-0)
Abstract: This technical guide provides a comprehensive overview of Ethyl 4-(methylsulfonyl)benzoate, a key chemical intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, characterization data, and a validated synthesis protocol. It explores the strategic importance of the methylsulfonyl moiety in medicinal chemistry and outlines the compound's applications as a building block for more complex, biologically active molecules. Additionally, this guide covers essential safety, handling, and stability information to ensure its proper use in a laboratory setting. This paper is intended for researchers, medicinal chemists, and process development scientists engaged in the fields of pharmaceutical sciences and synthetic chemistry.
Section 1: Introduction & Strategic Importance
Ethyl 4-(methylsulfonyl)benzoate is an organic compound featuring a central benzene ring substituted with an ethyl ester and a methylsulfonyl (sulfone) group. As an intermediate, its primary value lies not in its own biological activity, but in its utility as a versatile building block for constructing more elaborate molecular architectures.[1]
The significance of this molecule is intrinsically linked to the functional roles of the sulfone group in medicinal chemistry. The sulfonyl functional group is a cornerstone in the design of modern therapeutics, appearing in a wide array of FDA-approved drugs used as anti-inflammatory, antibacterial, and anti-cancer agents.[2] The methylsulfone motif offers a unique combination of properties that medicinal chemists leverage to optimize drug candidates:
-
Metabolic Stability: The sulfone group is highly stable against hydrolysis and is resistant to metabolic reduction of the sulfur atom, enhancing the in-vivo lifetime of a drug.[2]
-
Polarity and Solubility: As a potent electron-withdrawing group and a strong hydrogen bond acceptor, the methylsulfone moiety can significantly increase the polarity and aqueous solubility of a parent molecule, which is a critical parameter for bioavailability.[2]
-
Synthetic Versatility: Sulfones are valuable intermediates in various chemical transformations, making them attractive for constructing diverse molecular libraries.[3][4]
This guide serves as a technical resource for professionals, providing detailed, actionable information on the synthesis, properties, and application of Ethyl 4-(methylsulfonyl)benzoate.
Section 2: Physicochemical Properties & Characterization
The fundamental properties of Ethyl 4-(methylsulfonyl)benzoate are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.
Molecular Structure & Properties
Caption: Molecular Structure of Ethyl 4-(methylsulfonyl)benzoate.
Table 1: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| CAS Number | 6274-54-0 | [5] |
| Molecular Formula | C₁₀H₁₂O₄S | [5] |
| Molecular Weight | 228.26 g/mol | [5] |
| Density | 1.229 g/cm³ | [5] |
| Appearance | White to off-white solid | General observation |
| IUPAC Name | Ethyl 4-(methylsulfonyl)benzoate | [6] (analog) |
| SMILES | CCOC(=O)c1ccc(cc1)S(=O)(=O)C | |
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles and data from analogous compounds like ethyl benzoate and methyl 4-(methylsulfonyl)benzoate.[6][7]
Table 2: Predicted Spectroscopic Characteristics
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (AA'BB' system) | δ ≈ 8.1-8.3 ppm (d, 2H), δ ≈ 7.9-8.1 ppm (d, 2H) | The two sets of aromatic protons are deshielded by the adjacent electron-withdrawing ester and sulfone groups. |
| Ethyl Group (-OCH₂CH₃) | δ ≈ 4.4 ppm (q, 2H) | Quartet for the methylene group adjacent to the ester oxygen. | |
| Ethyl Group (-OCH₂CH₃) | δ ≈ 1.4 ppm (t, 3H) | Triplet for the terminal methyl group. | |
| Methyl Sulfone (-SO₂CH₃) | δ ≈ 3.1 ppm (s, 3H) | Singlet for the methyl group attached to the sulfone. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 165 ppm | Typical range for an ester carbonyl conjugated with an aromatic ring.[8] |
| Aromatic Carbons | δ ≈ 128-145 ppm | Four distinct signals expected due to substitution. | |
| Ethyl Carbon (-OCH₂) | δ ≈ 62 ppm | Methylene carbon attached to the ester oxygen.[8] | |
| Methyl Sulfone Carbon (-SO₂CH₃) | δ ≈ 44 ppm | Methyl carbon attached to the sulfone group. | |
| Ethyl Carbon (-CH₃) | δ ≈ 14 ppm | Terminal methyl carbon of the ethyl group.[8] | |
| IR Spectroscopy | C=O Stretch (Ester) | ν ≈ 1720-1730 cm⁻¹ | Strong, characteristic absorption for a conjugated ester.[8] |
| S=O Stretch (Sulfone) | ν ≈ 1300-1350 cm⁻¹ (asymmetric), 1120-1160 cm⁻¹ (symmetric) | Two strong, characteristic bands for the sulfone group. | |
| C-O Stretch (Ester) | ν ≈ 1250-1300 cm⁻¹ | Strong absorption for the ester C-O bond. |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 228 | Corresponding to the molecular weight. |
Section 3: Synthesis and Manufacturing
The most direct and common laboratory-scale synthesis of Ethyl 4-(methylsulfonyl)benzoate involves the oxidation of its thioether precursor, Ethyl 4-(methylthio)benzoate. This transformation is reliable and high-yielding.
Synthetic Workflow
The overall process involves two key stages: the formation of the thioether followed by its oxidation to the sulfone. A more direct approach starts from commercially available 4-(methylthio)benzoic acid.
Caption: General workflow for the synthesis of Ethyl 4-(methylsulfonyl)benzoate.
Detailed Experimental Protocol
This protocol describes the oxidation of Ethyl 4-(methylthio)benzoate. An alternative starting point is the esterification of 4-(methylthio)benzoic acid followed by this oxidation step.[9]
Materials:
-
4-(Methylthio)benzoic acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Hydrogen Peroxide (30% solution)
-
Glacial Acetic Acid
-
Sodium Sulfite
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Part A: Esterification of 4-(methylthio)benzoic acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(methylthio)benzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (10-20 volumes) followed by a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).
-
Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC. The Fischer esterification is an equilibrium process; using excess ethanol drives it towards the product.[10]
-
Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 4-(methylthio)benzoate.
Part B: Oxidation to Ethyl 4-(methylsulfonyl)benzoate
-
Reaction Setup: Dissolve the crude Ethyl 4-(methylthio)benzoate (1.0 eq) in glacial acetic acid (5-10 volumes) in a round-bottom flask. Cool the mixture in an ice-water bath.
-
Oxidant Addition: Add 30% hydrogen peroxide (approx. 2.2-2.5 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise excessively. The oxidation of sulfide to sulfone is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 70-90°C for 2-3 hours.[9] Monitor the disappearance of the starting material by TLC.
-
Quenching: Cool the reaction mixture to room temperature. A precipitate of the product may form. To quench any unreacted peroxide, slowly add a saturated aqueous solution of sodium sulfite until a test with peroxide strips indicates its absence.
-
Isolation & Purification: Filter the resulting solid product and wash thoroughly with cold water. If no solid forms, extract the mixture with ethyl acetate. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 4-(methylsulfonyl)benzoate as a white solid.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to the expected data in Table 2.
Section 4: Applications in Research & Drug Development
Ethyl 4-(methylsulfonyl)benzoate serves as a quintessential scaffold in synthetic organic chemistry, providing a robust platform for introducing the pharmacologically important aryl sulfone motif.
Role as a Synthetic Intermediate
The compound contains two key functional handles for further chemical modification:
-
The Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.
-
The Aromatic Ring: While the ring is deactivated by two electron-withdrawing groups, it can still undergo certain electrophilic or nucleophilic aromatic substitution reactions under specific conditions, or participate in cross-coupling reactions if further functionalized.
Caption: Synthetic utility and influence of Ethyl 4-(methylsulfonyl)benzoate.
Importance in Medicinal Chemistry
The primary application is in the synthesis of new chemical entities (NCEs) for drug discovery. By incorporating this fragment, chemists can systematically modify the properties of a lead compound. For instance, replacing a metabolically labile group with the methylsulfonylphenyl moiety can improve a drug's pharmacokinetic profile. Its structure is found in precursors to various targeted therapeutic agents where the sulfone group plays a critical role in binding to biological targets like enzymes or receptors.[3][11]
Section 5: Safety, Handling, and Stability
Proper handling of all laboratory chemicals is paramount to ensure safety. While specific toxicological data for Ethyl 4-(methylsulfonyl)benzoate is limited, information can be inferred from its structure and general safety guidelines for related compounds.[5]
Hazard & Precautionary Information
Table 3: Safety and Handling Summary
| Aspect | Guideline |
|---|---|
| General Handling | Use in a well-ventilated area or chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[5] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[12] |
| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| First Aid (Skin Contact) | Wash off with soap and plenty of water. Consult a physician if irritation persists.[5] |
| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |
| First Aid (Ingestion) | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus.[5] |
Storage and Stability
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[5] The sulfone and ester groups are generally robust.
-
Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[13]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases. Strong bases can hydrolyze the ester functionality.[13]
-
Hazardous Decomposition: Decomposition under fire may produce hazardous products such as carbon oxides (CO, CO₂) and sulfur oxides (SOx).
Section 6: Conclusion
Ethyl 4-(methylsulfonyl)benzoate is a valuable and versatile chemical intermediate whose importance is derived from the powerful influence of the methylsulfonyl group in molecular design. Its robust chemical nature, coupled with the synthetic flexibility of its ester group, makes it an essential building block for the creation of novel compounds, particularly in the pharmaceutical industry. The reliable synthetic routes and well-defined physicochemical properties discussed in this guide provide researchers with the foundational knowledge required to effectively and safely utilize this compound in their synthetic endeavors, paving the way for the discovery of next-generation therapeutics.
Section 7: References
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Vertex AI Search. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved February 10, 2026, from
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ACS Publications. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry. Retrieved February 10, 2026, from
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PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery. Retrieved February 10, 2026, from
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Harman Research Group. (n.d.). Sulfone. Retrieved February 10, 2026, from
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Wisdomlib. (2024). Sulfone compound: Significance and symbolism. Retrieved February 10, 2026, from
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CSD Solution #13. (n.d.). Retrieved February 10, 2026, from
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved February 10, 2026, from
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Guidechem. (n.d.). Benzoic acid,4-(methylsulfonyl)-, ethyl ester (CAS No. 6274-54-0) SDS. Retrieved February 10, 2026, from
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NIH PubChem. (n.d.). Methyl 4-(methylsulfonyl)benzoate. Retrieved February 10, 2026, from
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PrepChem.com. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved February 10, 2026, from
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The Royal Society of Chemistry. (n.d.). Supporting Information for Publication. Retrieved February 10, 2026, from
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ChemicalBook. (2026). Ethyl 4-methylbenzoate - Safety Data Sheet. Retrieved February 10, 2026, from
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University Slide Share. (n.d.). Preparation of Methyl Benzoate. Retrieved February 10, 2026, from
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